molecular formula C11H11NO4 B1300928 N-(4-Methoxyphenyl)maleamic acid CAS No. 24870-10-8

N-(4-Methoxyphenyl)maleamic acid

Cat. No. B1300928
CAS RN: 24870-10-8
M. Wt: 221.21 g/mol
InChI Key: CCFLBHDPAUAJMZ-SREVYHEPSA-N
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Description

“N-(4-Methoxyphenyl)maleamic acid” is a chemical compound with the molecular formula C11H11NO4 . The asymmetric unit of this compound contains two unique molecules, both of which are almost planar . The dihedral angles between the benzene ring and the plane of the maleamic acid unit are 3.43 (5) and 5.79 (3)° in the two molecules .


Synthesis Analysis

The synthesis of N-substituted maleimides, such as “N-(4-Methoxyphenyl)maleamic acid”, has been described in various studies . One method involves a two-step process starting from maleic anhydride and a substituted aniline .


Molecular Structure Analysis

The molecular structure of “N-(4-Methoxyphenyl)maleamic acid” is stabilized by a short intramolecular O-H…O hydrogen bond within each maleamic acid unit . In the crystal, intermolecular N-H…O hydrogen bonds link the molecules into zigzag chains extending along [10] .

Scientific Research Applications

Corrosion Protection

The compound has been used in the creation of Poly[N-(4-Methoxy Phenyl)maleamic Acid] for corrosion protection . This polymer was produced using an electrochemical oxidation approach in a 3.5% seawater solution . The anticorrosion function of the polymer films was examined using the electrochemical polarization approach .

Bioactivity Applications

The same study also investigated the impact of preparing polymers on certain bacteria strains . This suggests potential bioactivity applications of the compound, although the specific details were not provided in the search results .

Nanocomposites

The compound has been used in the creation of nanocomposites . Specifically, nanoparticles like CuO and ZnO were added to the monomer solution, which improved the polymers’ anticorrosion .

Crystallography

The compound has been studied in the field of crystallography . The asymmetric unit contains two unique molecules, both of which are almost planar . The molecular structures are stabilized by a short intramolecular O-H⋯O hydrogen bond within each maleamic acid unit .

Hydrogen Bonding

In the crystal, intermolecular N—H O hydrogen bonds link the molecules into zigzag chains . This suggests potential applications in materials science, where the properties of hydrogen-bonded networks are often exploited.

Organic Coatings

The compound has been used in the development of organic coatings . These coatings are popular for their low cost, ease of application, and functional potential .

properties

IUPAC Name

(Z)-4-(4-methoxyanilino)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-16-9-4-2-8(3-5-9)12-10(13)6-7-11(14)15/h2-7H,1H3,(H,12,13)(H,14,15)/b7-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCFLBHDPAUAJMZ-SREVYHEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)/C=C\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Methoxyphenyl)maleamic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the spatial arrangement of N-(4-Methoxyphenyl)maleamic acid molecules in their solid state?

A1: The crystal structure analysis of N-(4-Methoxyphenyl)maleamic acid reveals that the asymmetric unit comprises two distinct molecules. [] Both molecules exhibit a nearly planar conformation, with minimal deviations from planarity observed. [] Interestingly, the maleamic acid unit and the benzene ring within each molecule are not perfectly coplanar but slightly tilted with respect to each other. [] This tilt is quantified by the dihedral angles between these two planes, measuring 3.43° and 5.79° for the two unique molecules. []

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